4-(甲基磺酰基)吡啶

描述

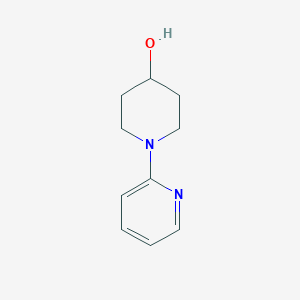

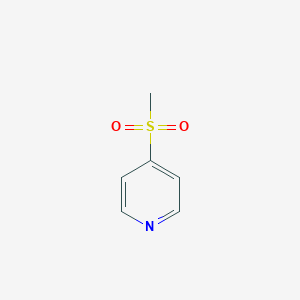

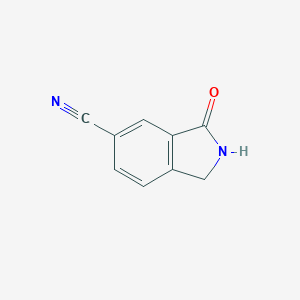

4-(Methylsulfonyl)pyridine is a chemical compound with the molecular formula C6H7NO2S . It is an important structural motif found in numerous bioactive molecules .

Synthesis Analysis

The synthesis of 4-(Methylsulfonyl)pyridine involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . A series of novel small molecule GPR119 agonists with improved potency and moderate physiochemical characteristics have been synthesized .Molecular Structure Analysis

The molecular structure of 4-(Methylsulfonyl)pyridine has been studied by gas-phase electron diffraction monitored by mass spectrometry (GED/MS) and quantum chemical (DFT) calculations .Chemical Reactions Analysis

The inhibitory activities of novel 2- (4- (methylsulfonyl)phenyl)- N -phenylimidazo [1,2- a ]pyridin-3-amines against COX-1 and COX-2 were evaluated by in vitro assay .Physical And Chemical Properties Analysis

4-(Methylsulfonyl)pyridine has a molecular weight of 157.19 g/mol, a topological polar surface area of 55.4 Ų, and a complexity of 186 . It has 0 hydrogen bond donor count, 3 hydrogen bond acceptor count, and 1 rotatable bond count .科学研究应用

Synthesis of Heterocyclic Compounds

4-(Methylsulfonyl)pyridine: is a versatile intermediate in the synthesis of various heterocyclic compounds. These compounds, such as 1H-Pyrazolo[3,4-b]pyridines , are significant due to their structural similarity to purine bases like adenine and guanine, which are fundamental to DNA and RNA . The ability to substitute at different positions on the pyridine ring allows for the creation of a diverse array of biologically active molecules.

Biomedical Applications

The derivatives of pyridine, including those modified with a methylsulfonyl group, have been explored for their potential in treating various diseases. They have shown promise in biological activities , including anti-cancer, antihypertensive, antiulcer, and antimicrobial effects . This makes them valuable for further research in medicinal chemistry.

安全和危害

未来方向

作用机制

Target of Action

4-(Methylsulfonyl)pyridine is a compound that has been used in various chemical reactions, including the Suzuki–Miyaura (SM) cross-coupling . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of 4-(Methylsulfonyl)pyridine in this context are the organoboron reagents used in the SM coupling .

Mode of Action

In the SM coupling, 4-(Methylsulfonyl)pyridine interacts with its targets through a process known as transmetalation . This involves the transfer of an organoboron group from a boron atom to a palladium atom . The success of the SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Biochemical Pathways

The biochemical pathways affected by 4-(Methylsulfonyl)pyridine are primarily related to the formation of carbon–carbon bonds via the SM coupling . This reaction is a key step in the synthesis of many complex organic compounds . The downstream effects of this reaction can include the formation of new carbon skeletons, the introduction of functional groups, and the creation of stereochemical complexity .

Pharmacokinetics

It’s important to note that the compound’s adme (absorption, distribution, metabolism, and excretion) properties would be influenced by factors such as its chemical structure, the route of administration, and the physiological characteristics of the individual .

Result of Action

The result of the action of 4-(Methylsulfonyl)pyridine is the formation of new carbon–carbon bonds via the SM coupling . This can lead to the synthesis of a wide range of complex organic compounds . In addition, 4-(Methylsulfonyl)pyridine has been used in the design of COX-2 inhibitors, showing significant inhibitory activity .

属性

IUPAC Name |

4-methylsulfonylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-10(8,9)6-2-4-7-5-3-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHPIEJTHBPITM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10303418 | |

| Record name | 4-(methylsulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17075-15-9 | |

| Record name | 17075-15-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(methylsulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of 4-(methylsulfonyl)pyridine derivatives in industrial settings?

A1: Research indicates that trichloro- and tetrachloro-4-(methylsulfonyl)pyridines exhibit broad-spectrum antimicrobial activity, particularly against fungi. [] This property makes them effective fungistats and preservatives in various industrial materials, including paints, asphalt, caulking compositions, joint cements, paper, plastics, soluble oils, and textiles. [] Notably, their fungistatic activity and persistence have led to successful implementation as mildewcides in exterior paints. []

Q2: What is the environmental fate and behavior of TCMSP, and what are the potential risks associated with its use?

A3: TCMSP is one of the organic booster biocides used in antifouling paints as an alternative to organotin compounds like tributyltin (TBT), which faced restrictions due to environmental concerns. [, , ] These biocides are released into the aquatic environment and undergo various processes, including transport, transformation, degradation, cross-media partitioning, and bioaccumulation. [] The use of TCMSP in aquaculture, specifically, raises concerns about its accumulation in fish and shellfish, potentially posing risks to predators and humans through ingestion. [] Additionally, the development of antibiotic resistance in bacteria is another potential risk associated with the use of such biocides in aquaculture. []

Q3: Has TCMSP been identified as a potential skin allergen, and what research supports this claim?

A4: Yes, TCMSP has been identified as a strong skin sensitizer. [, ] Studies using a modified guinea pig maximization test (GPMT) revealed a minimum induction dose of 5 ppm and a minimum elicitation dose of 50 ppm or less for TCMSP. [] Furthermore, in the non-radioactive murine local lymph-node assay (LLNA), a minimum induction dose of 0.01% was observed. [] These findings indicate a significant potential for TCMSP to induce allergic contact dermatitis (ACD), supported by reports of serious ACD cases linked to TCMSP exposure from desk mats in Japan. []

Q4: Does TCMSP exhibit cross-reactivity with other compounds, and if so, which ones?

A5: Research demonstrates that TCMSP exhibits cross-reactivity with several compounds. In GPMT studies, TCMSP-sensitized animals reacted to pentachloropyridine (another pyridine derivative) and 2,4,5,6-tetrachloroisophthalonitrile (a chlorobenzene derivative). [] Further investigation revealed mutual cross-reactivity between TCMSP, pentachloropyridine, and 2,4,5,6-tetrachloroisophthalonitrile. [] These findings highlight the importance of considering cross-reactivity when assessing the allergenic potential of TCMSP and related compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)acetate](/img/structure/B172164.png)

![3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B172201.png)

![Ethyl 4-[(3-methoxyphenyl)sulfanyl]-3-oxobutanoate](/img/structure/B172212.png)